molecular formula C14H16ClN3 B12585212 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- CAS No. 501657-66-5

2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)-

Cat. No.: B12585212
CAS No.: 501657-66-5
M. Wt: 261.75 g/mol
InChI Key: KYVHJFUQVXEYQS-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- is a heterocyclic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position, a methyl group at the 6th position, and a 3-phenylpropyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave conditions. This method is advantageous due to its efficiency and reduced reaction time compared to conventional heating methods .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution techniques. The use of microwave-assisted synthesis can be scaled up to meet industrial demands, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aniline derivatives and other nucleophiles. Conditions often involve acidic or basic environments to facilitate the substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .

Scientific Research Applications

2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but lacks the 3-phenylpropyl group.

    2-Anilinopyrimidines: These compounds have an aniline group instead of the 3-phenylpropyl group.

Uniqueness

The presence of the 3-phenylpropyl group in 2-Pyrimidinamine, 4-chloro-6-methyl-5-(3-phenylpropyl)- imparts unique properties to the compound, such as enhanced bioactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .

Properties

CAS No.

501657-66-5

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-chloro-6-methyl-5-(3-phenylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C14H16ClN3/c1-10-12(13(15)18-14(16)17-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17,18)

InChI Key

KYVHJFUQVXEYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CCCC2=CC=CC=C2

Origin of Product

United States

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